Cardiac Safety Differentiation: Artemether-Lumefantrine vs. Halofantrine QTc Prolongation
In a randomized, double-blind, crossover study in 13 healthy male volunteers, co-artemether (artemether-lumefantrine 80/480 mg) caused no change in QTc interval from baseline, whereas a single 500 mg oral dose of halofantrine—a structurally related aminoalcohol antimalarial—produced a mean maximum QTc increase of 28 ms. The between-treatment difference was statistically significant, with QTc prolongation positively correlated to halofantrine plasma concentration . Halofantrine is known for causing marked QTc prolongation and sudden death, which directly limits its clinical utility and procurement viability .
| Evidence Dimension | Maximum QTc Interval Prolongation from Baseline (ms) |
|---|---|
| Target Compound Data | 0 ms (no significant change post co-artemether) |
| Comparator Or Baseline | Halofantrine: mean maximum increase of 28 ms |
| Quantified Difference | 28 ms difference; co-artemether did not prolong QTc interval |
| Conditions | Healthy male volunteers (n=13); randomized, double-blind, crossover study; single oral fed dose of 80/480 mg co-artemether vs. 500 mg halofantrine; ECGs recorded 48 h pre- to 48 h post-dose |
Why This Matters
Procurement of lumefantrine-based therapy eliminates the cardiotoxicity risk inherent to halofantrine, a close structural analogue, providing a directly quantifiable safety advantage for population-level malaria treatment programs.
- [1] Bindschedler M, Lefevre G, Degen P, Sioufi A. Comparison of the cardiac effects of the antimalarials co-artemether and halofantrine in healthy participants. Am J Trop Med Hyg. 2002;66(3):293-8. View Source
- [2] Hodel EM, et al. The arrhythmogenic cardiotoxicity of the quinoline and structurally related antimalarial drugs: a systematic review. BMC Med. 2018;16:200. View Source
